Cas no 1214334-38-9 (4-Fluoro-3-(pyridin-4-yl)benzoyl chloride)

4-Fluoro-3-(pyridin-4-yl)benzoyl chloride 化学的及び物理的性質
名前と識別子
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- 4-fluoro-3-(pyridin-4-yl)benzoyl chloride
- 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride
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- インチ: 1S/C12H7ClFNO/c13-12(16)9-1-2-11(14)10(7-9)8-3-5-15-6-4-8/h1-7H
- InChIKey: CDWMBLTTWCTKKV-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=CC=C(C(=C1)C1C=CN=CC=1)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 255
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 3.1
4-Fluoro-3-(pyridin-4-yl)benzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029001052-500mg |
4-Fluoro-3-(pyridin-4-yl)benzoyl chloride |
1214334-38-9 | 95% | 500mg |
$1752.40 | 2023-09-04 | |
Alichem | A029001052-1g |
4-Fluoro-3-(pyridin-4-yl)benzoyl chloride |
1214334-38-9 | 95% | 1g |
$2981.85 | 2023-09-04 | |
Alichem | A029001052-250mg |
4-Fluoro-3-(pyridin-4-yl)benzoyl chloride |
1214334-38-9 | 95% | 250mg |
$989.80 | 2023-09-04 |
4-Fluoro-3-(pyridin-4-yl)benzoyl chloride 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
4-Fluoro-3-(pyridin-4-yl)benzoyl chlorideに関する追加情報
4-Fluoro-3-(pyridin-4-yl)benzoyl chloride (CAS No. 1214334-38-9): A Versatile Building Block in Modern Organic Synthesis
The 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride (CAS 1214334-38-9) is an important fluorinated aromatic compound that has gained significant attention in pharmaceutical and material science research. This heterocyclic benzoyl chloride derivative combines the unique properties of both pyridine and fluorobenzene moieties, making it a valuable intermediate for various synthetic applications.
With the growing demand for fluorinated pharmaceuticals in drug discovery, compounds like 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride have become crucial building blocks. Recent studies show that about 30% of new drug candidates contain fluorine atoms, highlighting the importance of such fluorinated intermediates in medicinal chemistry.
The molecular structure of 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride features a reactive acyl chloride group (-COCl) at position 1, a fluorine atom at position 4, and a pyridine ring at position 3 of the benzene ring. This unique arrangement provides multiple sites for chemical modification, allowing researchers to create diverse molecular architectures.
In pharmaceutical applications, this compound serves as a key precursor for the synthesis of various biologically active molecules. The presence of both fluorine and pyridine groups enhances the metabolic stability and binding affinity of resulting compounds, addressing common challenges in drug development such as poor bioavailability and rapid metabolism.
The compound's reactivity profile makes it particularly useful in amide bond formation reactions, which are fundamental in peptide synthesis and drug design. Researchers frequently employ 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride in coupling reactions with amines to produce novel fluorinated amides with potential therapeutic applications.
Beyond pharmaceuticals, this compound finds applications in material science, particularly in the development of advanced organic materials. The pyridine moiety can coordinate with metal ions, making it useful for creating metal-organic frameworks (MOFs) and coordination polymers with tailored properties for catalysis or sensing applications.
Recent trends in green chemistry have prompted researchers to explore more sustainable methods for handling and reacting with 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride. The development of water-based reaction systems and catalytic processes that minimize waste generation are current focus areas in the field.
The synthesis of 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride typically involves multiple steps starting from commercially available precursors. Modern synthetic approaches emphasize atom economy and step efficiency, addressing common questions about cost-effective production methods for such specialized intermediates.
Analytical characterization of this compound typically involves NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC purity analysis. These techniques help ensure the quality and consistency of the material, which is crucial for reproducible research outcomes.
Storage and handling of 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride require attention to moisture sensitivity due to the reactive acyl chloride group. Common practices include storage under inert atmosphere and use of dry solvents in subsequent reactions, topics frequently searched by laboratory professionals.
The market for fluorinated building blocks like 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride continues to grow, driven by increasing R&D activities in pharmaceutical and specialty chemical sectors. Industry reports suggest a compound annual growth rate (CAGR) of approximately 6-8% for such intermediates.
Future research directions involving this compound may explore its potential in bioconjugation chemistry or as a precursor for PET imaging probes, areas that are gaining attention in both academic and industrial settings. The versatility of 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride ensures its continued relevance in cutting-edge chemical research.
For researchers working with this compound, understanding its structure-activity relationships and reactivity patterns is essential. Many literature searches focus on these aspects, along with practical considerations like solvent compatibility and reaction optimization.
In conclusion, 4-Fluoro-3-(pyridin-4-yl)benzoyl chloride (CAS 1214334-38-9) represents a valuable tool in modern synthetic chemistry. Its unique combination of fluorine substitution and pyridine functionality offers numerous possibilities for creating novel compounds with diverse applications, from drug discovery to advanced materials development.
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